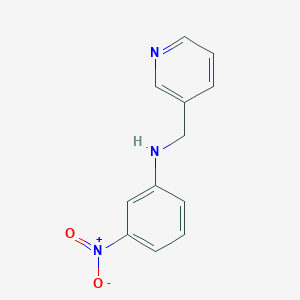

3-(3-Nitrophenylaminomethyl)pyridine

Description

3-(3-Nitrophenylaminomethyl)pyridine is a pyridine derivative featuring a nitro-substituted phenylaminomethyl group at the 3-position of the pyridine ring. This compound is structurally related to inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in cancer progression. Key structural elements influencing activity include the pyridine core, substituent positioning, and linker chemistry.

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

3-nitro-N-(pyridin-3-ylmethyl)aniline |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)12-5-1-4-11(7-12)14-9-10-3-2-6-13-8-10/h1-8,14H,9H2 |

InChI Key |

OLNPCHBSCLFHLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The activity of pyridine-based LSD1 inhibitors is highly dependent on substituent type, position, and linker groups. Below is a comparative analysis:

Key Observations:

- Substituent Position: Para-substituted phenyl groups (e.g., -CF3, -OCF3) exhibit stronger LSD1 inhibition than meta- or ortho-substituents due to optimized hydrophobic and electrostatic interactions with residues like Phe538 and Val333 . The nitro group in this compound, being meta-substituted, may result in weaker binding.

- Linker Chemistry: Ether linkers (OCH2) outperform aminomethyl (NHCH2) linkers in potency. For example, compound 43 (NHCH2 linker) shows a 41-fold lower activity than its ether-linked counterpart (compound 17) .

Inhibitory Activity and Selectivity

LSD1 inhibitors are evaluated for potency (Ki/IC50) and selectivity against related enzymes like monoamine oxidases (MAO-A/B).

Key Insights:

- Electron-Withdrawing Groups: Para-substituents like -CF3 and -OCF3 enhance both potency and selectivity by optimizing interactions with LSD1’s hydrophobic pockets while minimizing MAO binding .

- Nitro Group Impact: The nitro group’s strong electron-withdrawing nature could improve binding if positioned para, but its meta placement in this compound may limit efficacy .

Cellular Activity and Therapeutic Potential

Potent LSD1 inhibitors alter histone methylation (H3K4me2) and suppress cancer cell proliferation:

Implications:

- Structural optimization (e.g., para-nitro substitution, ether linker) could enhance its cellular activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.